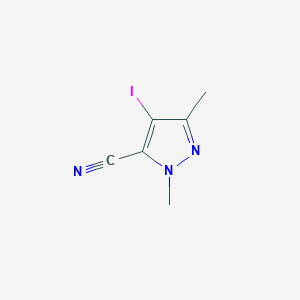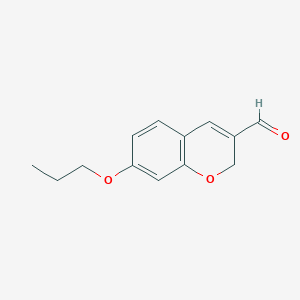
7-propoxy-2H-chromene-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-propoxy-2H-chromene-3-carbaldehyde” is a chemical compound with the molecular formula C13H14O3 and a molecular weight of 218.25 .
Molecular Structure Analysis
The InChI code for “7-propoxy-2H-chromene-3-carbaldehyde” is 1S/C13H14O3/c1-2-5-15-12-4-3-11-6-10 (8-14)9-16-13 (11)7-12/h3-4,6-8H,2,5,9H2,1H3 .Physical And Chemical Properties Analysis
The physical form of “7-propoxy-2H-chromene-3-carbaldehyde” is a powder . The boiling point is predicted to be 470.0±45.0 °C and the density is predicted to be 1.583±0.06 g/cm3 .Scientific Research Applications
Overview of Chromene Chemistry
Chromene and its derivatives, such as coumarins and chromones, are significant due to their wide range of biological and pharmacological properties. The chemical structure of "7-propoxy-2H-chromene-3-carbaldehyde" suggests it could share some of these properties, offering potential applications in drug development, material science, and chemical synthesis.
Synthetic Methods and Biological Importance
Recent advances in the chemistry of hydroxycoumarins, a closely related class of compounds, highlight the synthetic versatility and biological importance of chromene derivatives. For instance, hydroxycoumarins have been utilized as starting materials or precursor molecules in the pharmaceutical and agrochemical industries due to their significant chemical, photochemical, and biological properties (Yoda, 2020).
Antioxidant Activity
Coumarins, sharing the chromene backbone, have been studied for their antioxidant activities. The structural attributes of these compounds enable them to act as effective free radical scavengers, suggesting that derivatives like "7-propoxy-2H-chromene-3-carbaldehyde" could also be explored for their antioxidant properties (Torres et al., 2014).
Applications in Organic Synthesis
The synthetic utility of chromene derivatives in organic chemistry is well documented. For example, benzo[c]chromen-6-ones, which share a similar structural motif with "7-propoxy-2H-chromene-3-carbaldehyde," serve as core structures in secondary metabolites with considerable pharmacological importance, necessitating efficient synthetic procedures for their preparation (Mazimba, 2016).
Potential for Cleaner Production and Environmental Applications
The broader family of chromene compounds also demonstrates potential in cleaner production and environmental remediation. For example, basic chromium sulfate production, involving related chemical processes, highlights the importance of optimizing chemical reactions for environmental sustainability (Panda et al., 2016).
Safety And Hazards
properties
IUPAC Name |
7-propoxy-2H-chromene-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-2-5-15-12-4-3-11-6-10(8-14)9-16-13(11)7-12/h3-4,6-8H,2,5,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIAPSQKXAYRQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)C=C(CO2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-propoxy-2H-chromene-3-carbaldehyde | |
CAS RN |
923236-97-9 |
Source


|
| Record name | 7-propoxy-2H-chromene-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-4-methoxybenzenesulfonamide](/img/structure/B2562257.png)


![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2562264.png)

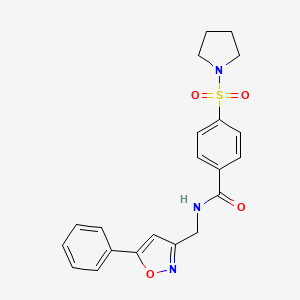
![6-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-isopentyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2562268.png)
![7-Chloro-2-(2-(dimethylamino)ethyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2562269.png)
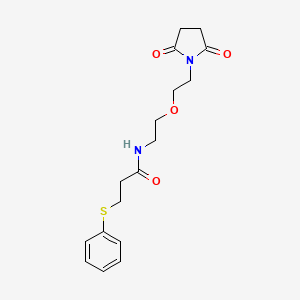
![N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-4-methylbenzamide](/img/structure/B2562271.png)
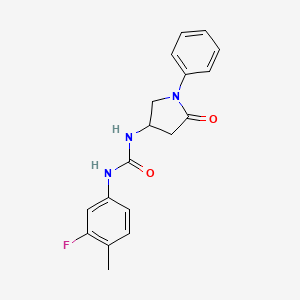

![ethyl 4-{[(3-isopropoxypropyl)amino]carbonyl}-1,3,5-trimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2562277.png)
